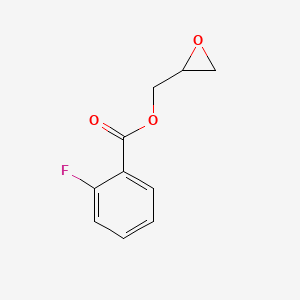

(Oxiran-2-yl)methyl 2-fluorobenzoate

Description

(Oxiran-2-yl)methyl 2-fluorobenzoate is an epoxide-containing ester derivative characterized by an oxirane (epoxide) ring linked to a 2-fluorobenzoate group. This compound combines the reactivity of the epoxide ring with the electronic effects of the fluorine substituent on the aromatic ring.

- Spectral Features: Based on similar epoxide esters, its ¹³C NMR spectrum is expected to exhibit signals near 68.56 ppm (O–CH₂), 46–52 ppm (epoxide carbons), and 172.94 ppm (C=O) . The IR spectrum would likely show a strong C=O stretch at ~1727 cm⁻¹ and C–O–C epoxide vibrations near 1258 cm⁻¹ .

- Reactivity: The epoxide ring is susceptible to nucleophilic attack, while the fluorine atom may enhance electrophilic aromatic substitution resistance or alter solubility compared to non-fluorinated analogs.

Properties

CAS No. |

85515-51-1 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 2-fluorobenzoate |

InChI |

InChI=1S/C10H9FO3/c11-9-4-2-1-3-8(9)10(12)14-6-7-5-13-7/h1-4,7H,5-6H2 |

InChI Key |

YOLFMTDVRJWTQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycidyl Methacrylate

Structure : Contains a methacrylate ester instead of 2-fluorobenzoate.

Key Differences :

- Reactivity : The methacrylate group enables polymerization via radical initiation, whereas the 2-fluorobenzoate group may prioritize electrophilic substitution or hydrogen bonding due to fluorine’s electronegativity .

- Applications : Glycidyl methacrylate is widely used in adhesives and coatings; the fluorinated analog might exhibit niche applications in pharmaceuticals or agrochemicals due to enhanced stability or bioactivity.

Methyl 2-Substituted Benzoates (Pesticide Esters)

Examples from include metsulfuron methyl ester and ethametsulfuron methyl ester , which feature triazine-linked sulfonylurea groups instead of an epoxide.

Key Differences :

- Functionality : The sulfonylurea group in pesticides enables herbicidal activity via acetolactate synthase inhibition, whereas the epoxide in (oxiran-2-yl)methyl 2-fluorobenzoate may confer reactivity for crosslinking or drug delivery .

- Stability: Fluorine in the benzoate position could reduce metabolic degradation compared to non-fluorinated analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Reactivity Comparison

Research Implications and Uniqueness

- Bioactivity : Fluorine’s electronegativity may enhance binding to biological targets, as seen in fluorinated pharmaceuticals (e.g., flurazepam derivatives in ) .

- Stereochemical Influence : If the compound has (2R) stereochemistry (as in ), enantioselective reactivity could be critical for applications in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.